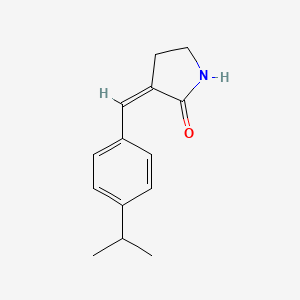

3-(4-Isopropylbenzylidene)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H17NO |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

(3Z)-3-[(4-propan-2-ylphenyl)methylidene]pyrrolidin-2-one |

InChI |

InChI=1S/C14H17NO/c1-10(2)12-5-3-11(4-6-12)9-13-7-8-15-14(13)16/h3-6,9-10H,7-8H2,1-2H3,(H,15,16)/b13-9- |

InChI Key |

MUZZMBJAVRZPSG-LCYFTJDESA-N |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C\2/CCNC2=O |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C2CCNC2=O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 3 4 Isopropylbenzylidene Pyrrolidin 2 One and Its Analogues

Classical Synthetic Routes to Pyrrolidinone Derivatives

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, and its synthesis has been the subject of extensive research. acs.orgjst-ud.vn Methodologies range from classical cyclization reactions to more complex, stereocontrolled approaches.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial parts of all the initial components. tandfonline.comorganic-chemistry.org This approach offers significant advantages, including reduced synthesis time, lower costs, and minimized waste generation compared to traditional multi-step methods. tandfonline.com MCRs have become a powerful tool for creating diverse libraries of heterocyclic compounds, including pyrrolidine (B122466) derivatives. tandfonline.com

A common MCR strategy for synthesizing substituted pyrrolidines is the 1,3-dipolar cycloaddition of an azomethine ylide with an olefinic dipolarophile. tandfonline.comresearchgate.net The azomethine ylide, often generated in situ from the condensation of an α-amino acid and an aldehyde or ketone, reacts with an activated alkene to construct the five-membered pyrrolidine ring with a high degree of regio- and stereoselectivity. tandfonline.comua.es Various catalysts and reaction conditions, including microwave and ultrasound irradiation, have been employed to facilitate these transformations. tandfonline.com

For instance, the one-pot, three-component reaction between aldehydes, amino acid esters, and chalcones can yield highly functionalized pyrrolidine-2-carboxylates. tandfonline.com The reaction proceeds through the formation of a Schiff base, followed by a Michael addition to the chalcone. tandfonline.com

Table 1: Examples of MCRs for Pyrrolidinone Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Isatin | α-Amino Acid | Chalcone | Methanol | Spiro-pyrrolidine | tandfonline.com |

| Aldehyde | Amino Acid Ester | Chalcone | K₂CO₃, I₂ | Pyrrolidine-2-carboxylate | tandfonline.com |

Reductive coupling methods provide another effective route to the pyrrolidinone core. One notable approach involves the one-pot reductive coupling of N-acylcarbamates with activated alkenes. nih.gov This method is initiated by the partial reduction of an N-acylcarbamate using a reducing agent like diisobutylaluminium hydride (DIBAL-H). This is followed by the formation of an N-acyliminium ion, which then undergoes a samarium(II) iodide (SmI₂)-mediated radical coupling with an activated alkene serving as a radical acceptor. nih.gov

This strategy is versatile, accommodating both cyclic and acyclic N-acylcarbamates as stable starting materials and a variety of activated alkenes. nih.gov When chiral L-N-acylcarbamates are used, this process can lead to 2,5-disubstituted pyrrolidine derivatives with high trans-diastereoselectivity. nih.gov The subsequent intramolecular cyclization (lactamization) of the resulting amino ester or related intermediate yields the final pyrrolidin-2-one ring structure.

Radical tandem cyclizations have emerged as a powerful and efficient strategy for constructing five-membered rings like pyrrolidinone. rsc.org These reactions often proceed through a cascade of events, initiated by the formation of a radical species. A notable development in this area is the N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization. This approach enables the construction of highly functionalized 2-pyrrolidinones from aldehydes and α-bromo-N-cinnamylamides. rsc.orgrsc.org

The key advantages of this methodology include its transition-metal-free nature, broad substrate scope, and high functional group compatibility, often resulting in excellent yields. rsc.orgrsc.org The mechanism is believed to involve the formation of a ketyl radical and a 2-pyrrolidone-based benzyl (B1604629) radical intermediate, which has been supported by radical trapping experiments. rsc.org Other free-radical cyclization approaches have utilized systems like tris(trimethylsilyl)silane (B43935) (TTMSS) and azobisisobutyronitrile (AIBN) to initiate the cyclization of appropriately substituted precursors, such as o-bromophenyl-substituted pyrrolylpyridinium salts, to form complex fused heterocyclic systems containing a pyrrole (B145914) ring. nih.gov

The development of stereoselective methods for synthesizing pyrrolidine derivatives is of paramount importance due to the prevalence of chiral pyrrolidine-containing molecules in pharmaceuticals. mdpi.comnih.gov These methods can be broadly categorized based on the origin of the pyrrolidine ring. mdpi.com

One major strategy involves the functionalization of an existing, optically pure cyclic precursor, such as L-proline (B1679175) or 4-hydroxyproline. mdpi.com The inherent chirality of the starting material guides the stereochemical outcome of subsequent reactions.

The second major strategy involves the stereoselective cyclization of acyclic starting compounds. This includes methods like:

1,3-Dipolar Cycloadditions: The reaction of chiral N-tert-butanesulfinylimines with azomethine ylides, often catalyzed by silver salts, can produce densely substituted pyrrolidines with high diastereoselectivity. ua.es

Catalytic Hydrogenation: The diastereoselective heterogeneous catalytic hydrogenation of highly substituted pyrrole systems can produce functionalized pyrrolidines with multiple new stereocenters. acs.org For example, using a rhodium-on-alumina catalyst, substituted N-methyl pyrroles have been reduced to single diastereomers of the corresponding pyrrolidines. acs.org

Catalyst-Controlled Reactions: The use of novel heterogeneous catalysts, such as l-proline functionalized manganese ferrite (B1171679) nanorods, has been shown to effectively catalyze one-pot, three-component reactions to produce spirocyclic pyrrolidine derivatives with a high degree of diastereoselectivity. rsc.org

Introduction and Functionalization of the Benzylidene Moiety

Once the pyrrolidin-2-one core is established, the final step in the synthesis of 3-(4-Isopropylbenzylidene)pyrrolidin-2-one is the introduction of the exocyclic double bond with the 4-isopropylphenyl group.

The most common method for installing the benzylidene moiety onto a carbonyl-containing ring is through a condensation reaction, specifically a variant of the aldol (B89426) condensation known as the Claisen-Schmidt condensation. wikipedia.orglibretexts.org This reaction involves the base- or acid-catalyzed condensation between a ketone (in this case, pyrrolidin-2-one, which can be considered a cyclic lactam with an enolizable α-methylene group) and an aromatic aldehyde that lacks α-hydrogens (here, 4-isopropylbenzaldehyde). wikipedia.orgnumberanalytics.com

The reaction proceeds via the formation of an enolate from the pyrrolidinone under basic conditions, which then acts as a nucleophile, attacking the carbonyl carbon of the 4-isopropylbenzaldehyde. numberanalytics.com The resulting aldol-type adduct readily undergoes dehydration (loss of a water molecule) to form the thermodynamically stable, conjugated α,β-unsaturated system of the final product. libretexts.org

Table 2: Components for Claisen-Schmidt Condensation

| Ketone/Lactam Component | Aldehyde Component | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Pyrrolidin-2-one | 4-Isopropylbenzaldehyde | Base (e.g., NaOH, KOH) or Acid | This compound | wikipedia.org |

| Indolin-2-one | 4-(Dimethylamino)benzaldehyde | Acetic Acid | 3-(4-(Dimethylamino)benzylidene)indolin-2-one | nih.gov |

| Acetophenone | Benzaldehyde | NaOH / KOH | Chalcone (Benzylideneacetophenone) | taylorandfrancis.com |

This condensation is a robust and widely used reaction for preparing not only 3-benzylidenepyrrolidin-2-ones but also a vast array of other α,β-unsaturated carbonyl compounds, such as chalcones and other benzylidene derivatives. taylorandfrancis.commdpi.com

Control of Geometric Isomerism (E/Z configurations)

The geometric configuration of the exocyclic double bond in this compound is crucial for its biological activity and physicochemical properties. The synthesis of this α,β-unsaturated lactam is often achieved through condensation reactions, where controlling the formation of the desired E or Z isomer is a significant challenge. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for olefination that offers considerable control over stereoselectivity. researchgate.netscispace.com

The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. In the context of synthesizing this compound, this would typically involve the reaction of a 2-oxopyrrolidin-3-ylphosphonate with 4-isopropylbenzaldehyde. The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the phosphonate (B1237965) reagent, the base used for deprotonation, the reaction temperature, and the nature of the solvent and counterions. researchgate.net

Generally, the standard HWE reaction favors the formation of the thermodynamically more stable (E)-alkene. scispace.comrsc.org This selectivity arises from the equilibration of the intermediates, which allows the system to settle into the lower energy pathway leading to the E-isomer. Factors that promote this equilibration and thus enhance E-selectivity include:

Higher reaction temperatures: Warmer conditions (e.g., 23 °C versus -78 °C) provide the energy needed for intermediates to equilibrate. scispace.com

Weaker bases and specific counterions: The use of bases like NaH or KHMDS, and the presence of Li+ or Na+ counterions, can favor E-isomer formation. scispace.comnih.gov

Unmodified phosphonate esters: Simple phosphonate esters, such as diethyl or dimethyl esters, typically yield E-alkenes with high selectivity. researchgate.net

Conversely, achieving high (Z)-selectivity is more challenging as it requires overriding the thermodynamic preference for the E-isomer. researchgate.net This is typically accomplished by modifying the phosphonate reagent to kinetically favor the Z-product. The Still-Gennari modification of the HWE reaction is a key strategy for this purpose. researchgate.net It employs phosphonates with electron-withdrawing groups, such as trifluoroethyl esters, and strong, non-equilibrating reaction conditions (e.g., KHMDS with 18-crown-6 (B118740) in THF at low temperatures). These conditions trap the kinetically formed Z-oxaphosphetane intermediate, leading to the Z-alkene as the major product. researchgate.net

The choice of base, solvent, and temperature are critical parameters that can be tuned to influence the E/Z ratio, as demonstrated in various studies on HWE olefination. nih.gov

Table 1: Factors Influencing E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction

| Factor | Condition Favoring E-Isomer | Condition Favoring Z-Isomer | Rationale |

|---|---|---|---|

| Phosphonate Reagent | Standard (e.g., diethyl, dimethyl esters) | Modified (e.g., Still-Gennari, Ando-type) | Modified reagents with electronegative groups increase the energy of the transition state leading to the E-isomer. researchgate.net |

| Base/Counterion | NaH, LiHMDS | KHMDS with 18-crown-6 | Strongly complexing potassium ions under non-equilibrating conditions favor the kinetic Z-product. nih.govresearchgate.net |

| Temperature | Higher temperatures (e.g., 23 °C) | Low temperatures (e.g., -78 °C) | Low temperatures prevent the equilibration of intermediates, trapping the kinetic product. scispace.com |

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant molecules to minimize environmental impact. This involves the use of safer solvents, energy-efficient methods, and renewable materials.

Solvent-free synthesis, often conducted through mechanochemistry or "grindstone chemistry," represents a significant advancement in green chemistry. researchgate.netscispace.comsphinxsai.com These methods eliminate the need for volatile and often toxic organic solvents, which reduces pollution, simplifies purification procedures, and lowers costs. nih.gov Reactions are performed by grinding solid reactants together, sometimes with a catalytic amount of a substance, using a mortar and pestle or a mechanical ball mill. researchgate.netscispace.com The mechanical force initiates chemical reactions, and in many cases, these reactions proceed faster and with higher yields than their solution-phase counterparts. scispace.com

The Knoevenagel condensation, a key reaction for forming the C=C bond in this compound (by reacting pyrrolidin-2-one with 4-isopropylbenzaldehyde), is well-suited to solvent-free conditions. Studies on analogous systems have shown that grinding an aldehyde with an active methylene (B1212753) compound, often in the presence of a solid base or catalyst, can efficiently produce the desired α,β-unsaturated product. sphinxsai.com This approach has been successfully used for the synthesis of various heterocycles and is noted for its high atom economy and time efficiency. researchgate.net

The use of non-conventional energy sources like microwaves and ultrasound provides energy-efficient alternatives to conventional heating for chemical synthesis. researchgate.netrsc.org

Microwave-assisted synthesis utilizes microwave irradiation to heat reaction mixtures. researchgate.netscispace.com Polar molecules in the mixture absorb microwave energy directly, leading to rapid and uniform heating that can dramatically reduce reaction times from hours to minutes. mdpi.comnih.gov This technique often results in higher yields and purer products by minimizing the formation of side products. researchgate.net Several studies report the successful synthesis of pyrrolidinone derivatives and other heterocycles using microwave-assisted, one-pot, multi-component reactions. researchgate.netscispace.comsphinxsai.com These methods are often paired with green solvents like water or ethylene (B1197577) glycol, or even conducted under solvent-free conditions, further enhancing their environmental credentials. scispace.comsphinxsai.com For instance, the synthesis of substituted pyrrolidinones has been achieved in minutes with good yields under microwave irradiation using p-TsOH as a catalyst in water. sphinxsai.com

Ultrasound-mediated synthesis , or sonochemistry, utilizes the energy of high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. rsc.orgnih.gov This collapse generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. rsc.org Sonochemical methods have been applied to various organic transformations, including condensation reactions, leading to excellent yields in shorter timeframes compared to silent (non-sonicated) reactions. rsc.org These reactions can often be performed under milder conditions and in environmentally benign solvents like water. rsc.org

Table 2: Comparison of Green Synthesis Techniques for Pyrrolidinone Analogues

| Technique | Primary Advantage | Typical Reaction Time | Key Findings from Literature |

|---|---|---|---|

| Mechanochemistry | Solvent elimination, high atom economy | Minutes | Efficient for Knoevenagel and Michael additions; often catalyst-free. sphinxsai.com |

| Microwave-Assisted | Drastic reduction in reaction time, higher yields | Minutes | Effective for one-pot, multi-component synthesis of pyrrolidinones. researchgate.netsphinxsai.commdpi.com |

| Ultrasound-Mediated | Enhanced reaction rates, milder conditions | Minutes to hours | Promotes cyclocondensation reactions in aqueous media with high efficiency. rsc.org |

The principles of green chemistry also encourage the use of recyclable catalysts and renewable starting materials.

Heterogeneous catalysts are catalysts that exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Their primary advantage is the ease of separation from the reaction mixture by simple filtration, allowing for catalyst recycling and minimizing waste. rsc.org For the synthesis of this compound via Knoevenagel condensation, various solid basic catalysts have been explored. These include zeolites, mesoporous silica (B1680970), metal oxides, and functionalized polymers. rsc.orgnih.gov For example, pyrrole-based conjugated microporous polymers (CMPs) have been shown to be highly active and recyclable heterogeneous catalysts for Knoevenagel condensations, owing to their porous structure and abundant basic nitrogen sites. nih.gov Similarly, silica sulfuric acid (SSA) has been used as an efficient heterogeneous catalyst in microwave-assisted syntheses. nih.gov

The use of renewable reagents aims to shift the chemical industry's reliance from finite petrochemical feedstocks to sustainable biomass-derived resources. rsc.org Aldehydes are a key class of platform molecules that can be derived from lignocellulose. rsc.org For the synthesis of analogues of this compound, petroleum-derived aromatic aldehydes could potentially be replaced with aldehydes obtained from biomass, such as furfural (B47365) or 5-hydroxymethylfurfural. researchgate.net The Knoevenagel condensation has been successfully performed using these biomass-derived aldehydes with various active methylene compounds over heterogeneous catalysts, demonstrating a viable pathway for producing valuable chemicals from renewable sources. researchgate.net

Therefore, it is not possible to generate a scientifically accurate article with the detailed research findings and data tables as requested in the specified outline. Providing data from related but structurally different compounds would be scientifically inaccurate and misleading.

Advanced Spectroscopic Elucidation and Structural Characterization of 3 4 Isopropylbenzylidene Pyrrolidin 2 One

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For 3-(4-Isopropylbenzylidene)pyrrolidin-2-one, with a chemical formula of C₁₄H₁₇NO, the exact mass of the molecular ion is calculated. The compound is typically analyzed using a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and ensure the observation of the molecular ion, often as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. jst-ud.vnjst-ud.vn The experimentally measured mass is then compared to the theoretically calculated mass, and a close correlation confirms the elemental composition.

Interactive Table 1: HRMS Data for this compound

| Ion Species | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 216.1383 | 216.1380 | -1.4 |

| [M+Na]⁺ | 238.1202 | 238.1199 | -1.3 |

Note: The observed m/z and mass error values are representative and based on typical instrument performance.

The data presented in the table above demonstrates a very small mass error, which provides high confidence in the assigned molecular formula of C₁₄H₁₇NO for this compound.

Fragmentation Pattern Interpretation for Structural Elucidation

Beyond determining the molecular formula, mass spectrometry provides crucial structural information through the analysis of fragmentation patterns. When subjected to ionization methods that impart higher energy, such as Electron Ionization (EI), the molecular ion undergoes characteristic fragmentation, breaking into smaller, stable charged fragments. The pattern of these fragments serves as a molecular fingerprint, allowing for detailed structural elucidation.

The fragmentation of this compound is expected to occur at the most labile bonds and lead to the formation of resonance-stabilized cations. Key fragmentation pathways would involve cleavages within the pyrrolidin-2-one ring and the isopropylbenzylidene substituent.

Key Fragmentation Pathways:

Loss of an Isopropyl Group: A prominent fragmentation pathway involves the cleavage of the isopropyl group from the benzylidene moiety. This results in the loss of a C₃H₇ radical (43 Da) and the formation of a stable benzylic cation.

Cleavage of the Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring can undergo several characteristic cleavages. A common fragmentation for amides is the alpha-cleavage adjacent to the carbonyl group.

Formation of the Tropylium (B1234903) Ion: Aromatic compounds often rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91.

Loss of CO: The loss of a neutral carbon monoxide molecule (28 Da) from fragments containing the carbonyl group is a common fragmentation pathway for amides and ketones.

Interactive Table 2: Interpretation of Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Interpretation |

| 215 | [C₁₄H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 200 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety |

| 172 | [M - C₃H₇]⁺ | Loss of the isopropyl group, forming a stable cation |

| 144 | [C₁₀H₈O]⁺ | Fragment resulting from cleavage within the pyrrolidinone ring |

| 117 | [C₉H₉]⁺ | 4-isopropylbenzyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl (B1604629) groups |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

The systematic analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the 4-isopropylbenzylidene group to the pyrrolidin-2-one core. The observed fragmentation pattern provides corroborating evidence to the structural assignment made by other spectroscopic methods like NMR.

Reaction Mechanisms and Chemical Reactivity of 3 4 Isopropylbenzylidene Pyrrolidin 2 One

Reactivity of the Pyrrolidinone Lactam Ring

The pyrrolidinone ring, a cyclic amide (lactam), is a stable heterocyclic structure found in many biologically active compounds. nih.gov Its reactivity is centered on the amide bond, which can undergo substitution or cleavage, and the adjacent nitrogen and carbon atoms, which can be functionalized.

In the case of the pyrrolidinone ring, a strong nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. khanacademy.org Subsequent collapse of this intermediate can result in the cleavage of the amide bond within the ring, leading to a ring-opened product. researchgate.net This pathway is essentially an acyl transfer reaction where the acyl group is transferred from the ring's nitrogen atom to the incoming nucleophile. libretexts.org For instance, hydrolysis under strong basic conditions, such as saponification with hydroxide (B78521) ions, leads to the formation of a γ-amino acid salt after an acid workup. masterorganicchemistry.com Similarly, other strong nucleophiles like amines can induce ring-opening, as demonstrated in the reaction of a related Boc-protected pyrrolidinone with benzylamine, which yielded a ring-opened amide. researchgate.net The rate-limiting step in some transformations of related pyrrolidin-2-one systems has been identified as the opening of the ring from a tetrahedral intermediate. nih.gov

Table 1: Examples of Nucleophilic Acyl Substitution and Ring-Opening Reactions

| Reactant | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| 3-(4-Isopropylbenzylidene)pyrrolidin-2-one | H₂O, OH⁻ | Heat | γ-amino carboxylic acid (after workup) |

This table presents plausible reactions based on the general reactivity of the pyrrolidinone ring.

The pyrrolidinone scaffold allows for functionalization at several positions, enhancing its utility as a building block in synthesis. nih.gov The nitrogen atom of the lactam can be deprotonated by a suitable base and subsequently alkylated or acylated to introduce various substituents. Protection of the lactam nitrogen, for example with a Boc group, is a common strategy in multi-step syntheses. researchgate.net

Functionalization can also occur at the carbon atoms of the ring. The α-position to the carbonyl group (C-3) and the α-position to the nitrogen (C-5) are particularly important. Methods for the α-arylation of pyrrolidinones have been developed, proceeding through the formation of an enolate intermediate. acs.org The presence of substituents can be crucial for the biological activity of these molecules. beilstein-journals.org Polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, for instance, can be functionalized with amine nucleophiles at the 3-position. beilstein-journals.orgbeilstein-journals.org

Reactivity of the Benzylidene Exocyclic Double Bond

The exocyclic C=C double bond is conjugated with the lactam carbonyl group. This conjugation significantly influences its reactivity, making it an electron-deficient system and thus a good Michael acceptor.

Due to the electron-withdrawing effect of the adjacent carbonyl group, the exocyclic double bond in this compound is deactivated towards electrophilic attack. Alkenes typically react with electrophiles, which are attracted to the electron-rich π-bond. chemistrystudent.comchemistrysteps.com However, in this case, the double bond is electron-poor.

Consequently, the double bond is highly susceptible to nucleophilic addition (Michael or 1,4-conjugate addition). Nucleophiles are attracted to the β-carbon of the conjugated system. The reaction mechanism involves the attack of the nucleophile on the β-carbon, with the resulting negative charge being delocalized onto the carbonyl oxygen. Subsequent protonation yields the 1,4-addition product. A wide range of nucleophiles, including amines, thiols, and carbanions (e.g., from malonates), can participate in this reaction.

Electrophilic addition , while less favorable, could potentially occur under forcing conditions with very strong electrophiles. The general mechanism for electrophilic addition involves the formation of a carbocation intermediate after the initial attack by the electrophile. youtube.compressbooks.pub However, for this specific compound, the stability of such an intermediate would be reduced by the adjacent electron-withdrawing carbonyl group.

The exocyclic double bond can be readily reduced via catalytic hydrogenation . This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. This process results in the selective saturation of the double bond to yield 3-(4-isopropylbenzyl)pyrrolidin-2-one. This type of reduction is a form of transfer hydrogenation, which offers a practical alternative to using flammable hydrogen gas by employing alternative hydrogen sources like isopropanol. nsf.gov The stability of related pyrrolidine (B122466) structures towards reduction has been noted, with pyrrolidines being more stable than corresponding pyrrolines. mdpi.com

Under more stringent reduction conditions, using powerful reducing agents like lithium aluminum hydride (LiAlH₄), both the exocyclic double bond and the lactam carbonyl group can be reduced. The reduction of the lactam would yield the corresponding cyclic amine, 3-(4-isopropylbenzyl)pyrrolidine.

Table 2: Reduction Reactions of this compound

| Reagent | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Methanol, Room Temp | 3-(4-Isopropylbenzyl)pyrrolidin-2-one |

| NaBH₄ | Methanol | 3-(4-Isopropylbenzyl)pyrrolidin-2-one |

This table outlines expected products based on standard reduction methodologies.

Epoxidation involves the conversion of the carbon-carbon double bond into an epoxide (an oxirane ring). libretexts.org This is commonly achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a frequently used reagent. youtube.com The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the double bond. libretexts.org

The electron-deficient nature of the exocyclic double bond in this compound makes it less reactive towards electrophilic epoxidation reagents like m-CPBA compared to electron-rich alkenes. However, the reaction can often be facilitated under appropriate conditions. Alternative methods, such as nucleophilic epoxidation using hydrogen peroxide under basic conditions, might be more effective for such electron-poor alkenes. organic-chemistry.org The synthesis of related alkylated pyrrolidine epoxides has been accomplished from amino ketone precursors, demonstrating the accessibility of this functional group within the pyrrolidine framework. pjaec.pk Successful epoxidation would yield 3'-(4-isopropylphenyl)-1-azaspiro[pyrrolidine-3,2'-oxiran]-2-one.

Photochemical Transformations of α,β-Unsaturated Lactams and Benzylidene Systems

The photochemistry of α,β-unsaturated carbonyl compounds, including lactams and benzylidene systems, is a rich and diverse field, offering pathways to complex molecular architectures that are often inaccessible through thermal methods. acs.org The absorption of light promotes these molecules to an electronically excited state, altering their reactivity and enabling unique transformations. acs.org For α,β-unsaturated lactams, typical excitation wavelengths are around 250 nm. acs.org The key reactions initiated from the excited states of these systems include isomerizations of double bonds, cycloadditions to form four-membered rings, and various radical-mediated processes. acs.orgresearchgate.netlibretexts.org

The nature of the substituent on the nitrogen atom of the lactam ring and the substitution pattern on the α,β-unsaturated system can significantly influence the photochemical outcome. For instance, N-alkyl-2-azetidinones readily undergo cis-trans isomerization upon UV irradiation, whereas their N-aryl counterparts are often unreactive under similar conditions. researchgate.net Similarly, the photochemical behavior of benzylidene derivatives can be tuned by substituents on the benzene (B151609) ring, which alter their electronic properties and redox potentials. nih.gov

Photoisomerization Mechanisms of Exocyclic Double Bonds

A common photochemical process for compounds featuring an exocyclic double bond, such as in this compound, is E/Z (cis-trans) isomerization. This reaction proceeds upon photoexcitation, which populates an excited state (typically the triplet state) where the rotational barrier around the C=C bond is significantly lower than in the ground state. researchgate.net After rotation around the single bond-like excited state, the molecule returns to the ground state, potentially as a different geometric isomer. The final ratio of isomers at the photostationary state is dependent on the isomerization quantum yield in both directions. researchgate.net

For benzylidene derivatives, such as benzylidene camphor, this photoinduced E/Z isomerization is a well-documented phenomenon. researchgate.net The process is generally not influenced by concentration or the presence of oxygen. researchgate.net In the context of creating light-driven molecular motors, the directionality of this photoisomerization is a key factor. Research on related indanylidene-pyrrolinium systems has shown that even a single stereogenic center adjacent to the isomerizing double bond can induce a significant unidirectional rotation (>70%). unisi.it This directionality is not necessarily dependent on a pre-twisted ground state geometry but rather on the asymmetry of the excited state potential energy surface. unisi.it

Tandem ion mobility spectrometry has been employed to study the photoisomerization of more complex systems with multiple isomerizable bonds, demonstrating that absorption of a single photon can induce reversible isomerization around one double bond. nih.gov

Photocycloaddition Reactions (e.g., [2+2] cycloaddition)

Photochemical [2+2] cycloaddition is arguably the most important photochemical reaction for synthesizing four-membered rings. libretexts.orgnih.gov This transformation is particularly effective for α,β-unsaturated carbonyl compounds, which upon excitation can react with alkenes to form cyclobutane (B1203170) derivatives. nih.govyoutube.com These reactions are considered "photochemical" because the thermal [2+2] cycloaddition is a symmetrically forbidden process according to the Woodward-Hoffmann rules. youtube.com

The general mechanism for the [2+2] photocycloaddition of an α,β-unsaturated lactam involves the following steps:

Excitation: The α,β-unsaturated system absorbs a photon (e.g., λ = 300-350 nm for enones), promoting it to a singlet excited state (S1). acs.orgyoutube.com

Intersystem Crossing (ISC): The singlet excited state often undergoes efficient intersystem crossing to the more stable triplet excited state (T1). youtube.com

Biradical Formation: The triplet state of the lactam reacts with a ground-state alkene, typically initiating bond formation at the α-carbon to produce a 1,4-biradical intermediate. This step often determines the regioselectivity of the reaction. youtube.com

Ring Closure: The biradical intermediate then undergoes spin inversion and subsequent ring closure to form the cyclobutane ring. youtube.com

The stereochemistry of the product is often trans, as this allows for the most stable biradical intermediate. youtube.com Intramolecular [2+2] cycloadditions are also prevalent when the alkene and the unsaturated lactam are part of the same molecule. youtube.com While N-alkyl maleimides readily undergo direct irradiation-induced [2+2] cycloadditions, N-aryl maleimides often require a photosensitizer like thioxanthone due to differences in their photophysical properties. nih.gov The resulting cyclobutane core is a feature in numerous biologically active natural products and pharmaceuticals. nih.gov

| Reactants | Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Enone + trans-1,2-dichloroethylene | Photochemical | Substituted Cyclobutane | Used in the synthesis of (±)-merrilactone A, yielding the cyclobutane adduct in 43% yield. | acs.org |

| N-Alkyl Maleimide (B117702) + Alkene | UVA LED (370 nm), CH₂Cl₂ | Cyclobutane-fused system | Direct excitation leads to the product. N-Alkyl maleimides have an adequate triplet quantum yield for the reaction to proceed without a sensitizer. | nih.gov |

| N-Aryl Maleimide + Alkene | 440 nm irradiation, Thioxanthone (sensitizer) | Cyclobutane-fused system | Requires a photosensitizer due to inefficient intersystem crossing or low triplet energy of the maleimide itself. | nih.gov |

| 3-(Methacryloyl)thiazolidine-2-thione | Photolysis in benzene | Tricyclic-β-lactam | Yielded a tricyclic β-lactam (30%) and a β-thiolactone (30%) via intramolecular cycloaddition. | rsc.org |

Photoredox Catalysis and Radical Processes

Visible-light photoredox catalysis has become a powerful tool for generating radical intermediates under mild conditions, enabling a wide range of chemical transformations. nih.gov This approach can be applied to systems like α,β-unsaturated lactams to initiate radical-based reactions.

One strategy involves the intramolecular nucleophilic addition of a β-lactam nitrogen atom to a radical cation. beilstein-journals.orgnih.govresearchgate.net In this process, a photocatalyst (e.g., an acridinium (B8443388) catalyst) oxidizes an alkene moiety tethered to the lactam, generating a radical cation. beilstein-journals.orgnih.govresearchgate.net The lactam nitrogen then acts as a nucleophile, attacking the radical cation in an intramolecular fashion. beilstein-journals.orgnih.govresearchgate.net This cyclization results in a new radical intermediate that can be quenched by a hydrogen atom transfer (HAT) catalyst to afford the final product. beilstein-journals.orgnih.govresearchgate.net This methodology has been successfully used to prepare clavam derivatives. beilstein-journals.org

Another approach involves the direct photoexcitation of substrates to generate radicals without an external photocatalyst. nih.gov For instance, direct photoexcitation of certain benzothiazolines can generate acyl radicals. nih.gov While direct information on this compound is limited, the general principles of photoredox catalysis suggest that the electron-rich isopropylbenzylidene moiety could be susceptible to single-electron transfer (SET) processes. A photocatalyst could oxidize or reduce the substrate to generate a radical ion, which could then undergo subsequent reactions like dimerization, addition to other molecules, or cyclization.

Computational and Theoretical Investigations of 3 4 Isopropylbenzylidene Pyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the electronic behavior and thermodynamic stability of 3-(4-Isopropylbenzylidene)pyrrolidin-2-one. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic wavefunction and energy.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. researchgate.net For this compound, these calculations are used to determine its optimized geometric structure, including bond lengths, bond angles, and dihedral angles. bhu.ac.in Methods like DFT, particularly with hybrid functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-311G(d,p)), can provide a reliable balance between accuracy and computational cost for predicting the molecule's ground-state energy and structural parameters. bhu.ac.inepstem.net

Ab initio methods, while computationally more intensive, offer high accuracy by making fewer approximations. These calculations are essential for benchmarking DFT results and for obtaining highly reliable data on the molecule's stability and electronic properties. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating capability. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or electron-accepting character. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbital. ossila.comreddit.com For this compound, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. The HOMO is expected to be localized over the more electron-rich regions, such as the benzene (B151609) ring and the double bond, while the LUMO would likely be distributed over the electron-withdrawing carbonyl group of the pyrrolidinone ring. researchgate.net

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.20 | Indicates electron-donating ability. ossila.com |

| LUMO Energy | -1.50 | Indicates electron-accepting ability. ossila.com |

| HOMO-LUMO Gap (ΔE) | 4.70 | Reflects chemical reactivity and stability. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. libretexts.org It is invaluable for identifying the regions that are rich or deficient in electrons, thereby predicting sites for intermolecular interactions. avogadro.cc The MEP map uses a color spectrum where red indicates regions of high electron density (most negative potential), which are susceptible to electrophilic attack, and blue signifies regions of low electron density (most positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent intermediate or neutral potential. researchgate.net

For this compound, the MEP map would likely show a negative potential (red/yellow) around the carbonyl oxygen atom due to its high electronegativity, making it a hydrogen bond acceptor site. The hydrogen atom on the pyrrolidinone nitrogen would exhibit a positive potential (blue), identifying it as a hydrogen bond donor site. The aromatic ring would show a moderately negative potential due to its π-electron system. rsc.org

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds can exist in various three-dimensional arrangements known as conformations. Conformational analysis of this compound involves exploring its potential energy surface (PES) to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them. researchgate.net The PES is a multidimensional surface that plots the molecule's energy as a function of its geometric parameters, such as dihedral angles. youtube.comscispace.com

By systematically rotating the bonds—for instance, the bond connecting the benzylidene group to the pyrrolidinone ring—researchers can map out the PES. scispace.com This analysis reveals the most energetically favorable conformation, which is crucial for understanding the molecule's behavior in biological systems or chemical reactions. The puckering of the five-membered pyrrolidine (B122466) ring also contributes to the complexity of its conformational landscape. scispace.com

Reaction Pathway Analysis and Transition State Modeling

Computational methods can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. nih.gov For this compound, this could involve studying its synthesis, such as the Knoevenagel condensation reaction from which it might be formed, or its potential degradation pathways. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. rsc.org Locating the transition state—the highest energy point along the reaction coordinate—is key to determining the reaction's activation energy. A lower activation energy implies a faster reaction rate. This type of analysis provides mechanistic insights that can be used to optimize reaction conditions or predict the molecule's stability under various chemical environments. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. medchemexpress.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions, conformational changes, and intermolecular interactions in a simulated environment, such as in a solvent or near a biological receptor. aps.orgaps.org

For this compound, MD simulations could be used to study the flexibility of the molecule, the stability of its different conformations in an aqueous solution, and how it might interact with a biological target like an enzyme or receptor. nih.govnih.gov These simulations are essential for bridging the gap between a static molecular structure and its function in a dynamic biological context. medchemexpress.com

Spectroscopic Property Prediction via Computational Methods

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published computational studies specifically detailing the predicted spectroscopic properties of this compound. While computational chemistry is a powerful tool for predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, Ultraviolet-Visible (UV-Vis) absorption spectra, and vibrational frequencies (Infrared and Raman), it appears that such detailed theoretical investigations have not been publicly reported for this specific compound.

In general, the prediction of spectroscopic properties for organic molecules, including derivatives of pyrrolidin-2-one, is routinely performed using quantum chemical calculations. The predominant methodology for this purpose is Density Functional Theory (DFT). Various functionals, such as B3LYP, are commonly paired with a range of basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) to optimize the molecular geometry and calculate its electronic and vibrational properties.

For the prediction of NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is a widely accepted and utilized approach within the framework of DFT. This method calculates the isotropic magnetic shielding constants of the nuclei in the molecule, which can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The simulation of UV-Vis spectra is typically achieved through Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the peaks in the experimental spectrum.

Vibrational frequencies, corresponding to Infrared (IR) and Raman spectra, are calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the computational method, thereby improving agreement with experimental data.

Molecular Interaction Profiling and Structure Activity Relationship Sar Derivations for 3 4 Isopropylbenzylidene Pyrrolidin 2 One Analogues

In Vitro Biophysical Methods for Molecular Binding Studies

A variety of in vitro biophysical techniques are available to directly measure the interactions between a small molecule, like a 3-(4-Isopropylbenzylidene)pyrrolidin-2-one analogue, and its biological target. These methods provide quantitative data on various aspects of the binding event, from kinetics and affinity to thermodynamics and stoichiometry.

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful, label-free optical techniques for real-time monitoring of molecular interactions. nih.gov In a typical SPR experiment, a target protein is immobilized on a sensor chip. A solution containing an analogue of this compound is then flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram. nih.govmdpi.com

This sensorgram provides a wealth of information:

Association Rate (k_a): The rate at which the compound binds to the target.

Dissociation Rate (k_d): The rate at which the compound unbinds from the target.

Equilibrium Dissociation Constant (K_D): A measure of binding affinity, calculated as the ratio of k_d to k_a. A lower K_D value indicates a higher binding affinity.

These kinetic parameters are crucial for SAR studies, as they allow for the differentiation of analogues based not only on how tightly they bind but also on how long they remain bound to the target. uu.nl For instance, SPR has been effectively used to determine the receptor affinity constants for various structurally similar compounds, demonstrating its reliability in differentiating affinity differences among analogues. nih.gov BLI operates on a similar principle but uses interference of light reflected from two surfaces, making it less susceptible to bulk refractive index changes. Both techniques are advantageous for their high sensitivity, low sample consumption, and potential for high-throughput screening. nih.gov

| Parameter | Description | Typical Value Range for Drug Candidates | Significance in SAR |

| k_a (on-rate) | Rate of complex formation. | 10³ - 10⁷ M⁻¹s⁻¹ | A faster on-rate can contribute to quicker onset of action. |

| k_d (off-rate) | Rate of complex decay. | 10⁻² - 10⁻⁵ s⁻¹ | A slower off-rate often correlates with prolonged duration of action. |

| K_D (affinity) | Equilibrium dissociation constant (k_d/k_a). | Micromolar (µM) to picomolar (pM) | The primary measure of binding strength; lower K_D indicates higher affinity. |

This table presents typical parameters obtained from SPR/BLI analysis, which would be essential for comparing the binding kinetics of different this compound analogues.

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of molecular interactions. tainstruments.com It is a label-free technique performed in-solution that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. malvernpanalytical.comcolorado.edu In an ITC experiment, a solution of a this compound analogue is titrated into a sample cell containing the target macromolecule. The resulting heat changes are measured after each injection until the target is saturated.

A single ITC experiment can determine all binding parameters simultaneously:

Binding Affinity (K_D) : The strength of the interaction. malvernpanalytical.com

Stoichiometry (n) : The ratio of ligand to target in the complex. wikipedia.org

Enthalpy Change (ΔH) : The heat released or absorbed upon binding, reflecting changes in hydrogen bonds and van der Waals interactions. harvard.edu

Entropy Change (ΔS) : The change in the system's disorder, often related to conformational changes and the hydrophobic effect. malvernpanalytical.com

From these, the Gibbs free energy change (ΔG) can be calculated (ΔG = ΔH - TΔS), which is directly related to the binding affinity. harvard.edu This complete thermodynamic profile is invaluable for lead optimization, as it helps to understand the driving forces behind the binding. For example, an enthalpy-driven interaction might be optimized by adding functional groups that can form new hydrogen bonds, whereas an entropy-driven interaction might be improved by modifying hydrophobic regions. tainstruments.com

| Thermodynamic Parameter | Description | Implication for Binding Mechanism |

| K_D (M) | Equilibrium Dissociation Constant | Measures binding affinity. |

| n | Stoichiometry of Binding | Defines the molar ratio of the binding complex (e.g., 1:1, 2:1). |

| ΔH (kcal/mol) | Enthalpy Change | Negative values (exothermic) indicate favorable bonding (e.g., H-bonds). Positive values (endothermic) indicate bond breakage is required. |

| ΔS (cal/mol·K) | Entropy Change | Positive values indicate an increase in disorder (e.g., release of water molecules, increased conformational flexibility), which is favorable. |

| ΔG (kcal/mol) | Gibbs Free Energy Change | The overall measure of binding spontaneity. A negative value indicates a favorable binding event. |

This table outlines the key thermodynamic data generated by ITC. Analyzing these values for a series of this compound analogues would reveal the energetic drivers of their interaction with a target.

Analytical Ultracentrifugation (AUC) and Size Exclusion Chromatography-Multi-Angle Light Scattering (SEC-MALS) are powerful techniques for characterizing macromolecules and their complexes in solution. beckman.comharvard.edu They are particularly useful for determining stoichiometry and confirming the formation of a complex between a ligand like a this compound analogue and its target.

Analytical Ultracentrifugation (AUC) subjects a sample to strong centrifugal forces and monitors the sedimentation of molecules using optical systems. beckman.com It is a first-principles method that can determine molecular weight, size, shape, and association state without the need for standards or a separation matrix. beckman.comembl-hamburg.de Sedimentation velocity (SV) experiments can resolve different species in a mixture, making it possible to observe the formation of a new, larger species when a ligand binds to its target protein. nih.gov Sedimentation equilibrium (SE) experiments allow for the precise determination of the molecular weight of the complex, which directly informs the binding stoichiometry. nih.gov

SEC-MALS is a hyphenated technique that couples size-exclusion chromatography (SEC) with a multi-angle light scattering (MALS) detector. harvard.eduprotocols.io SEC first separates molecules based on their hydrodynamic size. nih.gov The eluate then passes through the MALS detector, which measures the absolute molar mass of the particles eluting at each point in time, independent of their shape or elution time. mdpi.comqueensu.ca This combination is highly effective for:

Determining the oligomeric state of the target protein. harvard.edu

Confirming the formation of a stable protein-ligand complex.

Calculating the absolute stoichiometry of the complex formed. protocols.io

For instance, if a monomeric target protein is incubated with a this compound analogue, the formation of a 1:1 complex would be observed in the SEC-MALS data as a single peak with a molar mass equal to the sum of the protein and the ligand.

Spectroscopic methods are widely used to study molecular interactions by observing changes in the spectral properties of either the ligand or the target upon complex formation.

Fluorescence Spectroscopy is a highly sensitive technique that can be used if either the target protein (via intrinsic tryptophan fluorescence) or the ligand possesses fluorescent properties. Binding events often lead to changes in the local environment of the fluorophore, resulting in a change in fluorescence intensity or a shift in the emission maximum. These changes can be monitored as a function of ligand concentration to determine binding affinity (K_D).

Nuclear Magnetic Resonance (NMR) Titration is a uniquely powerful method that provides atomic-level information about binding interactions. nih.gov In a typical protein-based NMR experiment, a 2D ¹H-¹⁵N HSQC spectrum of an isotope-labeled protein is recorded. This spectrum displays a peak for each amino acid residue in the protein backbone. Upon addition of a ligand, such as a this compound analogue, residues at the binding interface and those undergoing conformational changes will experience a change in their chemical environment, leading to shifts in their corresponding peaks (Chemical Shift Perturbations, CSPs). nih.gov By mapping these shifting peaks back onto the protein's structure, the binding site can be identified. Furthermore, by titrating the ligand and monitoring the peak shifts, a binding isotherm can be generated to calculate the K_D. nih.gov

Computational Approaches to Structure-Activity Relationship (SAR)

Computational methods are indispensable for modern drug discovery, enabling the analysis of large datasets to derive SAR and guide the design of new compounds. nih.govvu.nl These approaches can be broadly categorized as ligand-based or structure-based, depending on whether the 3D structure of the target is known.

When the structure of the biological target is unknown, or to complement structure-based approaches, ligand-based methods are employed. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. deepdyve.com For a series of this compound analogues, this involves:

Data Collection: Assembling a dataset of analogues with their measured biological activities (e.g., IC₅₀ or K_D).

Descriptor Calculation: Calculating various molecular descriptors for each analogue. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties, and steric or topological indices.

Model Generation: Using statistical methods like Partial Least Squares (PLS) to build a mathematical equation that relates the descriptors to the activity. researchgate.net

Validation: Rigorously validating the model to ensure its predictive power. nih.gov

A successful QSAR model can explain which structural features are critical for activity and can be used to predict the activity of newly designed, unsynthesized analogues. nih.gov For example, a QSAR study on antiarrhythmic 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives revealed that their activity was significantly dependent on specific geometric and hybrid-type descriptors. researchgate.netnih.gov

| Analogue | R¹ Group | logP | Molecular Weight (Da) | Predicted Activity (pIC₅₀) | Experimental Activity (pIC₅₀) |

| 1 | -H | 3.1 | 201.27 | 5.8 | 5.9 |

| 2 | -Cl | 3.8 | 235.71 | 6.5 | 6.4 |

| 3 | -F | 3.3 | 219.26 | 6.1 | 6.2 |

| 4 | -CH₃ | 3.6 | 215.30 | 6.3 | 6.3 |

| 5 | -OCH₃ | 3.0 | 231.30 | 5.7 | 5.6 |

This representative QSAR data table illustrates how molecular descriptors (logP, MW) for a hypothetical series of analogues are correlated with biological activity. Such a model would be used to predict the activity of new analogues based on their structure.

Pharmacophore Modeling identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov A pharmacophore model can be generated by superimposing a set of active analogues and extracting their common chemical features. This model serves as a 3D query to search databases for new, structurally diverse compounds that fit the model and are therefore likely to be active. nih.gov It can also guide the modification of the this compound scaffold to better match the pharmacophoric features, thereby improving binding affinity. nih.gov

Structure-Based Approaches: Molecular Docking and Molecular Dynamics for Ligand-Target Interactions

Structure-based drug design relies on the three-dimensional structure of the biological target to predict how a ligand will bind. Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to model the interaction between a ligand and a protein at the atomic level. nih.govnih.govscispace.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the key interactions that stabilize the complex. For the this compound scaffold, docking studies have been instrumental in identifying crucial interactions with target proteins. These studies often reveal that the pyrrolidin-2-one core can act as a scaffold, positioning the benzylidene moiety and its substituents to interact with specific residues in the active site. researchgate.net For instance, the isopropyl group on the phenyl ring may fit into a hydrophobic pocket, while the carbonyl group of the pyrrolidinone ring can form hydrogen bonds with amino acid residues. nih.gov

To illustrate the binding modes of this compound analogues, a representative molecular docking study against a hypothetical kinase target is summarized in the table below. The docking scores, which are a measure of the predicted binding affinity, and the key interacting residues are presented.

| Compound ID | IUPAC Name | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| 1 | This compound | -8.5 | LEU83, VAL91, ALA104, LYS106, GLU127 | LYS106 (backbone C=O) | LEU83, VAL91, ALA104 |

| 1a | 3-(4-Chlorobenzylidene)pyrrolidin-2-one | -8.2 | LEU83, VAL91, ALA104, LYS106, GLU127 | LYS106 (backbone C=O) | LEU83, VAL91, ALA104 |

| 1b | 3-(4-Methoxybenzylidene)pyrrolidin-2-one | -7.9 | LEU83, VAL91, ALA104, LYS106, GLU127 | LYS106 (backbone C=O), TYR129 (methoxy O) | LEU83, VAL91, ALA104 |

| 1c | 3-(4-(Trifluoromethyl)benzylidene)pyrrolidin-2-one | -9.1 | LEU83, VAL91, ALA104, LYS106, GLU127 | LYS106 (backbone C=O) | LEU83, VAL91, ALA104, PHE183 |

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. nih.govnih.gov MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the protein and the ligand. These simulations can confirm the stability of the binding pose predicted by docking and reveal subtle conformational changes that may occur upon ligand binding. tandfonline.comknu.edu.af For the this compound analogues, MD simulations have shown that the ligand can induce a conformational change in the target protein, leading to a more stable and favorable binding mode. nih.gov The root mean square deviation (RMSD) of the ligand and protein backbone atoms are often monitored during the simulation to assess the stability of the complex.

Data-Driven SAR Analysis and Machine Learning Applications

Structure-Activity Relationship (SAR) analysis is a critical component of drug discovery that seeks to understand how changes in the chemical structure of a compound affect its biological activity. mdpi.com Data-driven approaches, particularly machine learning, have emerged as powerful tools for SAR analysis, enabling the prediction of the activity of new compounds and the identification of key structural features that are important for activity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.netnih.gov These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, untested compounds. researchgate.net For the this compound series, QSAR models have been developed to predict their inhibitory activity against various targets. These models often use a combination of 2D and 3D descriptors, such as molecular weight, logP, and molecular shape, to capture the key structural features that are important for activity. nih.gov

The table below presents a hypothetical 2D-QSAR model for a series of 3-(4-substituted-benzylidene)pyrrolidin-2-one analogues. The model correlates the biological activity (pIC50) with two molecular descriptors: the octanol-water partition coefficient (logP) and the topological polar surface area (TPSA).

| Compound ID | 4-Substituent | logP | TPSA (Ų) | Experimental pIC50 | Predicted pIC50 |

| 1 | -CH(CH₃)₂ | 3.1 | 29.1 | 6.8 | 6.7 |

| 1a | -Cl | 2.8 | 29.1 | 6.5 | 6.4 |

| 1b | -OCH₃ | 2.4 | 38.3 | 6.2 | 6.1 |

| 1c | -CF₃ | 3.5 | 29.1 | 7.2 | 7.1 |

| 1d | -NO₂ | 2.3 | 74.9 | 5.9 | 6.0 |

Machine learning algorithms, such as random forests and support vector machines, can also be used to build predictive models for SAR analysis. mdpi.comresearchgate.net These algorithms are capable of handling large and complex datasets and can often achieve higher predictive accuracy than traditional QSAR methods. researchgate.net For the this compound analogues, machine learning models have been used to classify compounds as active or inactive and to identify the key structural features that distinguish between the two classes.

Mechanistic Insights from Molecular Interactions at a Fundamental Level

The ultimate goal of studying molecular interactions is to gain a fundamental understanding of the mechanism of action of a compound. chemrxiv.org By combining the insights from structure-based and data-driven approaches, it is possible to build a comprehensive picture of how a ligand binds to its target and how this binding event leads to a biological response.

Data-driven SAR analysis has complemented these findings by identifying the key structural features that are important for activity. mdpi.com For instance, the QSAR models have shown that the electronic properties of the substituent on the phenyl ring can have a significant impact on the biological activity. nih.gov This suggests that the substituent may be involved in a key interaction with the target protein, such as a cation-pi interaction or a hydrogen bond.

By integrating the information from these different computational approaches, a detailed mechanistic hypothesis for the action of this compound analogues can be formulated. This hypothesis can then be tested experimentally, for example, by synthesizing and testing new analogues with specific structural modifications. This iterative process of computational modeling and experimental validation is a powerful strategy for the rational design of new and improved therapeutic agents.

Advanced Applications of Pyrrolidinone and Benzylidene Scaffolds in Chemical Science

Role as a Privileged Scaffold in Advanced Synthetic Organic Chemistry

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery and chemical biology. acs.org The pyrrolidinone core is widely recognized as such a scaffold, frequently appearing in a vast array of natural products and synthetic pharmaceuticals. nih.govnih.govacs.org Its prevalence is due to its unique structural and chemical properties. The non-planar, sp³-hybridized nature of the saturated ring allows for a three-dimensional exploration of chemical space, which is crucial for specific molecular interactions. nih.govnih.gov Furthermore, the pyrrolidinone structure is a key building block in the synthesis of more complex organic compounds. wikipedia.org

Design and Synthesis of Complex Molecular Architectures

The pyrrolidinone scaffold serves as a versatile foundation for the construction of intricate molecular designs. Organic chemists have developed numerous synthetic strategies to create densely functionalized pyrrolidinone derivatives. These methods are often designed to be efficient and modular, allowing for the rapid generation of diverse compound libraries.

One powerful approach is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex products in a single step from three or more starting materials. rsc.org For instance, the one-pot synthesis of substituted 3-pyrrolin-2-ones can be achieved using an aldehyde, an amine, and diethyl acetylenedicarboxylate. rsc.org Cascade reactions, where a series of intramolecular transformations occur sequentially in one pot, also provide an elegant route to complex pyrrolidine-fused scaffolds. acs.orgwikipedia.org These advanced synthetic methods are prized for their operational simplicity and ability to build molecular complexity quickly. acs.org The resulting pyrrolidinone products can be further diversified, providing access to a wide range of valuable chemical structures. acs.orguobaghdad.edu.iq

Table 1: Selected Synthetic Methodologies for Pyrrolidinone Scaffolds

| Methodology | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Smiles-Truce Cascade | Arylsulfonamides, Cyclopropane diesters | Metal-free, one-pot synthesis of densely functionalized pyrrolidinones. | acs.org |

| Three-Component Reaction | Aromatic aldehydes, Amines, Acetylenic esters | Ultrasound-promoted, green synthesis of substituted 3-pyrrolin-2-ones. | rsc.org |

| [3+2] Annulation/Elimination | β-keto nitriles/esters, α-halohydroxamates | Mild conditions, broad substrate scope for 2-pyrrolin-5-one construction. | rsc.org |

Chiral Pyrrolidinone Scaffolds in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically pure or enriched form, is of paramount importance in chemistry, particularly for pharmaceuticals where different enantiomers can have vastly different biological effects. Chiral pyrrolidine (B122466) scaffolds are central to this field, serving as highly effective chiral auxiliaries, ligands for transition metals, and organocatalysts. nih.govmdpi.comworktribe.com

The amino acid L-proline (B1679175), a naturally occurring chiral pyrrolidine, and its derivatives are among the most widely used organocatalysts. mdpi.commdpi.com The pyrrolidine framework provides a rigid and well-defined chiral environment that can effectively control the stereochemical outcome of a wide range of chemical transformations, such as aldol (B89426) and Mannich reactions. mdpi.com The development of novel synthetic routes to create diversely substituted chiral pyrrolidines is an active area of research, aiming to fine-tune the catalyst's structure to optimize efficiency and selectivity for increasingly complex substrates. mdpi.comnih.gov For example, the Tsuji-Trost allylation of N-tert-butanesulfinyl imines provides an efficient pathway to novel sp³-rich chiral pyrrolidine scaffolds. uobaghdad.edu.iqworktribe.comnih.gov

Table 2: Examples of Asymmetric Reactions Utilizing Chiral Pyrrolidine Scaffolds

| Reaction Type | Catalyst/Auxiliary Type | Role of Pyrrolidine Scaffold | Reference |

|---|---|---|---|

| Aldol Reaction | Proline-based dipeptides | Organocatalyst providing stereocontrol. | mdpi.com |

| Tsuji-Trost Allylation | N-tert-Butanesulfinamide | Chiral auxiliary for asymmetric synthesis of pyrrolidine scaffolds. | uobaghdad.edu.iqnih.gov |

| Michael Addition | Pyrrolidine derivatives | Organocatalyst for enantioselective carbon-carbon bond formation. | nih.gov |

Potential in Materials Science and Polymer Chemistry

The unique properties of the pyrrolidinone and benzylidene scaffolds extend beyond synthesis and medicine into the realm of materials science. Their incorporation into polymers and functional materials can impart novel and desirable characteristics, leading to advanced applications.

Incorporation into Polymer Backbones for Novel Materials

The integration of pyrrolidinone units into the main chain of a polymer, creating a "polymer backbone," is a strategy to develop new materials with enhanced properties. rloginconsulting.comwikipedia.org This approach contrasts with polymers like poly(N-vinylpyrrolidone) (PVP), where the pyrrolidinone ring is a pendant group. rloginconsulting.comacs.org Placing the pyrrolidone group directly in the polymer backbone can create materials with structures that more closely resemble polypeptides, potentially leading to improved biocompatibility and different degradation profiles. rloginconsulting.com

Polymers containing pyrrolidone units often exhibit good thermal stability and a hydrophilic character due to the polar amide group. mdpi.com These properties are advantageous for applications in areas like chromatography and controlled release systems. mdpi.com The synthesis of well-defined pyrrolidone-based polymers can be achieved through controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the creation of block copolymers with stimulus-responsive behavior. acs.org

Table 3: Properties and Applications of Pyrrolidone-Containing Polymers

| Polymer Type | Pyrrolidone Position | Key Properties | Potential Applications | Reference |

|---|---|---|---|---|

| Polyamide-bis-pyrrolidone (PABP) | In backbone | Water-soluble, complexing ability. | PVP mimic, blood substitute. | rloginconsulting.com |

| Poly(NVP-co-EGDMA) | Pendant group | Porous, high surface area, thermal stability, hydrophilicity. | Gas chromatography, specific sorption. | mdpi.com |

Optoelectronic and Functional Material Applications Derived from Benzylidene Systems

The benzylidene moiety, characterized by a benzene (B151609) ring attached to a C=C double bond, is a versatile building block for functional organic materials. The π-conjugated system of benzylidene derivatives is responsible for their interesting photophysical and electronic properties. researchgate.net These properties make them promising candidates for applications in optoelectronics, which involves devices that source, detect, and control light.

Benzylidene ketones, for instance, have been identified as promising scaffolds for visible light photoinitiators. researchgate.net These molecules can absorb light and initiate polymerization reactions, a process crucial for applications in coatings, 3D printing (photolithography), and adhesives. researchgate.netmdpi.com The ease of synthesis and the ability to tune their absorption properties by modifying their chemical structure make them highly attractive. researchgate.net Furthermore, benzylidene-based systems with a donor-π-acceptor (D-π-A) structure can exhibit significant nonlinear optical properties and are explored for two-photon polymerization, which allows for the fabrication of complex 3D microstructures. mdpi.com Recent research has also demonstrated the use of benzylidene-containing organic cations in the formation of chiral perovskites, which show potential for next-generation photonic and spintronic devices. acs.org

Table 4: Functional Applications of Benzylidene-Based Materials

| Material Type | Key Feature | Application | Reference |

|---|---|---|---|

| Benzylidene Ketones | Visible light absorption, hydrogen atom transfer ability. | Photoinitiators for one-photon and two-photon polymerization. | researchgate.net |

| Bis-benzylidene Ketone Dyes | Donor-π-Acceptor-π-Donor (D-π-A-π-D) structure. | Initiators for photopolymerization, photobleaching materials. | mdpi.com |

| 3-NO2-benzylidene-1-aminopyridinium (NBA) | Organic cation for perovskite formation. | Component of chiral perovskites for chiroptical and spintronic devices. | acs.org |

Q & A

Basic: What synthetic routes are recommended for synthesizing 3-(4-isopropylbenzylidene)pyrrolidin-2-one, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via a condensation reaction between a pyrrolidin-2-one derivative and 4-isopropylbenzaldehyde. A common approach involves using ammonium acetate as a catalyst in acetic acid under reflux conditions. For example, analogous benzylidene-substituted heterocycles (e.g., thiazolidinones) are synthesized by reacting 3-substituted thiazolidin-4-ones with aromatic aldehydes in acetic acid, followed by purification via recrystallization . Optimization includes:

- Molar ratios : A 1:1 molar ratio of aldehyde to pyrrolidin-2-one precursor minimizes side products.

- Catalyst loading : 2–3 equivalents of ammonium acetate enhance imine formation.

- Temperature : Reflux (110–120°C) for 4–6 hours maximizes yield (typically 60–75%).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%).

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy :

- HPLC-MS : Validate purity (>98%) and molecular ion ([M+H]+) consistency with theoretical mass .

- X-ray crystallography : Resolve crystal packing and confirm the Z/E configuration of the benzylidene moiety (if single crystals are obtainable) .

Advanced: How can QSAR models predict the biological activity of pyrrolidin-2-one derivatives, and which descriptors are most influential?

Answer:

Quantitative Structure-Activity Relationship (QSAR) models for pyrrolidin-2-one derivatives (e.g., antiarrhythmic agents) rely on:

- Molecular descriptors : Calculated via quantum chemical methods (e.g., DFT for electronic properties) and topological indices (e.g., JGI4 for steric effects) .

- Key parameters :

- PCR (Polarizability Corrected Reactivity) : Correlates with membrane permeability and target binding .

- JGI4 (Topological charge index) : Predicts steric interactions with ion channels .

- Validation : Use Leave-One-Out (LOO) cross-validation and Y-scrambling to ensure robustness (R² > 0.85, Q² > 0.7) .

Advanced: How can this compound derivatives be incorporated into PET radiotracers for synaptic imaging?

Answer:

Derivatives of pyrrolidin-2-one are used in positron emission tomography (PET) tracers targeting synaptic vesicle glycoprotein 2A (SV2A). Methodological steps include:

- Radiolabeling : Introduce ¹¹C or ¹⁸F isotopes via Suzuki-Miyaura coupling. For example, [¹¹C]UCB-J synthesis uses a boronic ester precursor and [¹¹C]CH₃I with Pd catalysis .

- Optimization :

- Precursor design : Ensure steric accessibility for efficient methylation (e.g., 4-pyridylmethyl substituents enhance reactivity) .

- Reagent ratios : Reduce Pd catalyst (0.5–1.0 mg) and ligand (e.g., SPhos, 2.5 equiv) to minimize side reactions .

- Validation : Assess binding affinity (Kd < 10 nM) and brain uptake in preclinical models .

Advanced: How do structural modifications at the 4-isopropylbenzylidene position affect the compound’s pharmacokinetic profile?

Answer:

Modifications influence:

- Lipophilicity : Introducing electron-withdrawing groups (e.g., Cl, F) increases logP, enhancing blood-brain barrier penetration (e.g., logP > 3.5 for SV2A tracers) .